molecular formula C8H9N5 B2498450 2-(1-Tetrazolyl)benzylamine CAS No. 449756-94-9

2-(1-Tetrazolyl)benzylamine

Cat. No.: B2498450
CAS No.: 449756-94-9
M. Wt: 175.195
InChI Key: KAPGCSIVXSTJOS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that tetrazoles, a class of compounds to which 2-(1-tetrazolyl)benzylamine belongs, act as nonclassical bioisosteres of carboxylic acids . They are often used in medicinal chemistry due to their near pKa values, allowing them to interact with a variety of biological targets .

Mode of Action

Tetrazoles are known for their electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Tetrazoles have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that this compound may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions, a class of compounds to which this compound belongs, are more soluble in lipids than carboxylic acids . This allows medicine molecules to penetrate more easily through cell membranes, potentially enhancing the bioavailability of this compound .

Result of Action

Given the broad range of biological activities exhibited by tetrazoles , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

It’s known that environmental and stressing factors can directly influence the metabolism of plants, which are a source of many chemical compounds . This suggests that environmental factors could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Tetrazolyl)benzylamine typically involves the reaction of benzylamine with sodium azide and orthoesters under acidic conditions. The reaction is carried out in an acetic acid medium, and the resulting product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(tetrazol-1-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-5-7-3-1-2-4-8(7)13-6-10-11-12-13/h1-4,6H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPGCSIVXSTJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2-Tetrazol-1-yl-benzonitrile (1.3 g, 7.6 mmol) in ethanol saturated with ammonia (125 ml) was stirred in the presence of Raney nickel (50% slurry in water, washed with ethanol, catalytic amount) under a hydrogen atmosphere overnight. The reaction mixture was filtered over celite and concentrated to give 2-Tetrazol-1-yl-benzylamine; 1H NMR (CDCl3, 400 MHz) δ9.28 (s, 1H), 7.59 (m, 2H), 7.47 (m, 2H), 3.70 (s, 2H).
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Synthesis routes and methods II

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